molecular formula C12H21NO4 B1175152 Reactive orange 116 CAS No. 149315-84-4

Reactive orange 116

Cat. No.: B1175152
CAS No.: 149315-84-4
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Description

Reactive Orange 116 (C.I. This compound, CAS 12220-10-9) is a sulfonated azo dye primarily used for coloring protein-based fibers such as wool, nylon, and their blends. Its molecular formula is C₂₅H₂₁N₄NaO₄S, featuring a reactive vinyl sulfone group that enables covalent bonding with hydroxyl or amino groups in fibers, ensuring high washfastness and durability . Key properties include a lightfastness rating of 5 (excellent), washing fastness of 5, and resistance to chlorine bleaching (4–5) .

Properties

CAS No.

149315-84-4

Molecular Formula

C12H21NO4

Synonyms

Reactive orange 116

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Dyes

Reactive Orange 16 (RO-16)

  • Molecular Structure : RO-16 (C₂₀H₁₃N₃Na₂O₁₁S₃) shares the azo (-N=N-) backbone but differs in substituents, including two sulfonate groups and a chlorotriazine reactive group instead of vinyl sulfone .
  • Applications : Used for cellulose fibers (cotton, viscose). Unlike Reactive Orange 116, RO-16’s triazine group reacts with cellulose under alkaline conditions.
  • Performance : RO-16 exhibits moderate washfastness (4) but lower lightfastness (3–4) compared to this compound .
  • Toxicity : RO-16’s metabolites show higher phytotoxicity in germination assays (e.g., reduced root elongation in Triticum aestivum), attributed to aromatic amine byproducts .

Direct Orange 2GL

  • Molecular Structure : A direct dye with a simpler azo structure lacking reactive groups, relying on hydrogen bonding with fibers .
  • Applications : Primarily for cotton without requiring reactive fixation.
  • Performance: Lower washfastness (2–3) due to non-covalent bonding, but comparable lightfastness (4–5) .
  • Environmental Impact : Higher solubility in water increases aquatic toxicity risks compared to this compound’s sulfonated structure, which reduces bioavailability .

Functional Comparison with Other Reactive Dyes

C.I. Reactive Orange 122

  • Molecular Structure: Contains a monofluorotriazine reactive group and anthraquinone chromophore, differing from this compound’s azo-vinyl sulfone system .
  • Eco-Toxicity: Anthraquinone-based dyes like Reactive Orange 122 are less biodegradable than azo dyes, posing long-term environmental persistence issues .

Performance and Stability Metrics

Property This compound Reactive Orange 16 Direct Orange 2GL Reactive Orange 122
Reactive Group Vinyl sulfone Chlorotriazine None Monofluorotriazine
Washfastness 5 4 2–3 5
Lightfastness 5 3–4 4–5 6
Chlorine Resistance 4–5 3 2 4
Ecotoxic Risk Moderate High High Moderate

Sources:

Toxicological and Environmental Considerations

  • Phytotoxicity : this compound’s metabolites are less inhibitory to plant growth than RO-16’s, as shown in Phaseolus mungo assays .
  • Degradation : this compound’s sulfonate groups enhance water solubility but complicate biodegradation; adsorption methods using activated carbon (e.g., from banana peels) are effective for removal .
  • Regulatory Status: REACH compliance requires rigorous hazard communication for this compound, unlike non-reactive dyes like Direct Orange 2GL .

Q & A

Q. How can researchers design a robust lifecycle assessment (LCA) for this compound that accounts for synthesis, application, and environmental fate?

  • Methodological Answer : Integrate gate-to-gate inventory data (e.g., energy inputs, waste outputs) with ecotoxicity and degradation kinetics. Use software like SimaPro or OpenLCA for scenario modeling, validated against peer-reviewed LCA frameworks .

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